2-(2-Methoxyphenoxy)ethanimidamide

Description

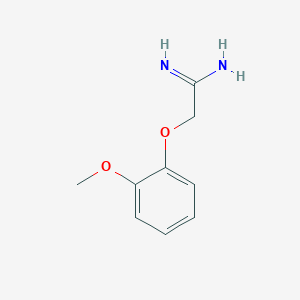

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOXIQXJHPYCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxyphenoxy Ethanimidamide and Its Analogues

Classical Synthetic Approaches to Ethanimidamides

The foundational methods for synthesizing ethanimidamides, including the title compound, have long been established in the canon of organic chemistry. These routes typically involve the transformation of nitrile groups and the formation of ether linkages through well-understood, step-by-step procedures.

Nitrile-Based Imidamide Formation

A cornerstone in the synthesis of imidates and their subsequent conversion to amidines (imidamides) is the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgsynarchive.com This intermediate is then reacted with ammonia (B1221849) or an amine to yield the final amidine. wikipedia.org

The general mechanism proceeds as follows:

Protonation of the Nitrile: A strong acid, typically gaseous hydrogen chloride (HCl), protonates the nitrogen atom of the nitrile group, activating it for nucleophilic attack.

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the electrophilic carbon of the protonated nitrile.

Formation of the Pinner Salt: The resulting intermediate is a stable imino ester hydrochloride salt. organic-chemistry.org

Aminolysis to Amidine: The Pinner salt is then treated with ammonia to displace the alkoxy group and form the desired ethanimidamide.

For the synthesis of 2-(2-Methoxyphenoxy)ethanimidamide, the starting nitrile would be 2-(2-methoxyphenoxy)acetonitrile. The reaction with an alcohol like ethanol (B145695) in the presence of HCl gas would yield the corresponding ethyl imidate hydrochloride salt. Subsequent treatment with ammonia would furnish the final product. Low temperatures are often employed to prevent the thermodynamically unstable imidate salt from eliminating to an amide and an alkyl chloride. wikipedia.org

Table 1: Key Features of the Pinner Reaction for Amidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Nitrile, Alcohol, Strong Acid (e.g., HCl) | wikipedia.orgsynarchive.com |

| Intermediate | Imino ester salt (Pinner Salt) | wikipedia.orgorganic-chemistry.org |

| Final Step | Reaction with ammonia or an amine | wikipedia.org |

| Key Condition | Anhydrous conditions are crucial | organic-chemistry.org |

| Alternative | Base-catalyzed routes can be complementary for certain nitriles | wikipedia.org |

Etherification Strategies for Phenoxy Precursors

The synthesis of the necessary precursor, 2-(2-methoxyphenoxy)acetonitrile, is most classically achieved via the Williamson ether synthesis. This reaction, developed in 1850, is a robust and versatile method for forming ethers by reacting an alkoxide (or phenoxide) with a primary alkyl halide through an SN2 mechanism. byjus.comchemistrytalk.org

To synthesize the phenoxy precursor for this compound, the following steps are taken:

Deprotonation: 2-Methoxyphenol (guaiacol) is deprotonated using a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 2-methoxyphenoxide. niscpr.res.ingoogle.com

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide like chloroacetonitrile (B46850) or bromoacetonitrile. google.comgoogle.com The halide is displaced, forming the C-O ether linkage and yielding 2-(2-methoxyphenoxy)acetonitrile.

The reaction is typically performed in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 pathway. byjus.comgoogle.com

Table 2: Typical Conditions for Williamson Ether Synthesis of Phenoxy Precursors

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Phenol (B47542) | 2-Methoxyphenol (Guaiacol) | Starting aromatic alcohol |

| Alkyl Halide | Chloroacetonitrile or Bromoacetonitrile | Provides the two-carbon nitrile backbone google.comgoogle.com |

| Base | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the reactive phenoxide niscpr.res.ingoogle.com |

| Solvent | DMF, Acetonitrile, Toluene | Aprotic solvents favor the SN2 mechanism byjus.comchemistrytalk.org |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed byjus.com |

Modern Catalytic and Reagent-Controlled Synthesis

While classical methods are reliable, modern organic synthesis emphasizes milder conditions, higher efficiency, and greater functional group tolerance. For amidine synthesis, this has led to the development of new catalytic systems and specialized reagents.

Transition metal catalysis, particularly with palladium, has been employed for the N-arylation of amidines, allowing for the construction of more complex structures. organic-chemistry.org Another modern approach involves the use of pre-activated reagents. For instance, 2,2,2-trihaloethyl imidates, which can be easily prepared from a nitrile and a trihaloethanol, serve as excellent reagents for synthesizing amidines under mild conditions, avoiding the use of strong acids. organic-chemistry.orgorganic-chemistry.org These methods offer advantages in terms of reaction times and selectivity for monoarylation. organic-chemistry.org

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Moiety

The 2-(2-methoxyphenoxy)ethylamino group, which can be derived from this compound via reduction, is a crucial structural motif in several pharmaceuticals. A prominent example is Ranolazine, a drug used for treating chronic angina. google.com

The synthesis of Ranolazine typically involves the reaction of a piperazine (B1678402) derivative with an epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane. justia.comnewdrugapprovals.org This epoxide is itself synthesized from 2-methoxyphenol and epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. justia.comnewdrugapprovals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. numberanalytics.com These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates. ucl.ac.uk

Key green strategies applicable to the synthesis of this compound and its precursors include:

Alternative Solvents: Replacing hazardous solvents like DMF with greener alternatives such as cyclopentyl methyl ether. nih.gov

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. ucl.ac.ukresearchgate.net For example, boric acid has been used as a simple, readily available, and green catalyst for amide synthesis. researchgate.net Enzymatic catalysis, using lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and sustainable route to amide bonds under mild conditions. nih.gov

Solvent-Free Conditions: Performing reactions without a solvent can significantly reduce waste and environmental impact. researchgate.net Mechanochemical methods, using mechanical energy to drive reactions, and microwave-assisted synthesis are prominent examples. numberanalytics.comorgchemres.org The Williamson ether synthesis has been successfully adapted to solvent-free conditions using microwave irradiation and a solid base, which is a more practical and greener approach. orgchemres.org

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. numberanalytics.com Catalytic and direct condensation reactions are generally more atom-economical than those requiring stoichiometric activating agents. ucl.ac.ukbohrium.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) | Reference |

|---|---|---|---|---|

| Ether Synthesis | Williamson synthesis in DMF/acetonitrile with strong base | Microwave-assisted, solvent-free reaction on a solid base | Prevention of waste, safer solvents, energy efficiency | orgchemres.org |

| Amide/Amidine Formation | Pinner reaction with stoichiometric acid | Boric acid catalysis, enzymatic synthesis | Use of catalysis, renewable feedstocks (enzymes) | nih.govresearchgate.net |

Mechanistic Investigations of 2 2 Methoxyphenoxy Ethanimidamide Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2-(2-methoxyphenoxy)ethanimidamide is primarily centered around the ethanimidamide functional group. This group contains a carbon-nitrogen double bond (C=N), making it susceptible to attack by both nucleophiles and electrophiles.

Hypothetical Reaction Pathways:

One of the most common reactions involving amidines is hydrolysis , which would lead to the corresponding amide and ammonia (B1221849) or an amine. The reaction pathway for the hydrolysis of this compound would likely proceed through a tetrahedral intermediate .

Step 1: Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the C=N double bond. This step is often catalyzed by acid or base. In acidic conditions, the nitrogen of the imino group is protonated, activating the carbon for nucleophilic attack. In basic conditions, the water is deprotonated to the more nucleophilic hydroxide (B78521) ion.

Step 2: Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate containing a hydroxyl group and an amino group attached to the same carbon.

Step 3: Proton Transfer: Intramolecular or intermolecular proton transfers can occur.

Step 4: Elimination: The C-N single bond of the original amino group breaks, and the lone pair on the adjacent nitrogen helps to expel it as a leaving group (ammonia), while the hydroxyl group is deprotonated to form the carbonyl group of the resulting amide, 2-(2-methoxyphenoxy)acetamide.

Potential Intermediates:

| Reaction Type | Plausible Intermediate | Key Features |

| Hydrolysis | Tetrahedral Adduct | Sp3-hybridized carbon, contains both -OH and -NH2 groups. |

| Reaction with Electrophiles | N-Acyl or N-Alkyl Imidamide | Electrophile attaches to one of the nitrogen atoms. |

| Reduction | Diamine precursor | Following reduction of the C=N bond. |

Kinetic Studies and Rate-Determining Steps

In the context of the hydrolysis of an imidamide, the rate-determining step could be either the initial nucleophilic attack on the C=N carbon or the breakdown of the tetrahedral intermediate. epfl.chsavemyexams.comlibretexts.orgstudymind.co.ukjackwestin.com

Factors Influencing the Rate-Determining Step:

pH of the medium: At very low or very high pH, the rate of hydrolysis is generally faster. The specific dependence of the rate on pH can help to elucidate whether the nucleophilic attack or the breakdown of the intermediate is rate-limiting.

Steric hindrance: The bulky 2-methoxyphenoxy group might sterically hinder the approach of a nucleophile, potentially making the initial attack the rate-determining step.

Electronic effects: The electron-donating nature of the methoxy (B1213986) group on the phenyl ring could slightly decrease the electrophilicity of the imidamide carbon, influencing the rate of nucleophilic attack.

A hypothetical rate law for the hydrolysis of this compound could be:

Rate = k [this compound] [H+] (for acid-catalyzed hydrolysis)

or

Rate = k [this compound] [OH-] (for base-catalyzed hydrolysis)

Experimental determination of the reaction order with respect to each reactant would be necessary to confirm the rate law and infer the rate-determining step. savemyexams.com

Stereochemical Outcomes and Control in Reactions Involving the Ethanimidamide Group

The ethanimidamide group in this compound can exhibit E/Z isomerism due to the restricted rotation around the C=N double bond. The relative stability of these isomers and their potential for interconversion would be important factors in reactions where the imidamide group participates.

Reactions that create a new stereocenter adjacent to the ethanimidamide group could potentially lead to diastereomeric products. The stereochemical outcome would depend on the facial selectivity of the attack on the prochiral center.

Controlling Stereochemistry:

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule could direct the approach of a reagent to one face of the molecule, leading to a preferred stereoisomer.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, could create a chiral environment around the substrate, influencing the stereochemical outcome of the reaction.

For instance, in a hypothetical reduction of the C=N bond using a chiral reducing agent, the approach of the hydride could be directed to one face of the double bond, resulting in the preferential formation of one enantiomer of the corresponding diamine.

Theoretical and Computational Chemistry Studies of 2 2 Methoxyphenoxy Ethanimidamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to modern computational chemistry, solving the Schrödinger equation (or its approximations) to determine the electronic structure of a molecule. researchgate.net From this, a wide array of molecular properties can be derived.

Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the molecule from its electron density.

For 2-(2-Methoxyphenoxy)ethanimidamide, a DFT study would begin with the optimization of its molecular geometry. This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) would be employed to ensure the reliability of the results. nih.gov The primary outputs would be the 3D coordinates of the most stable conformation and its total electronic energy. These calculations would reveal, for instance, the planarity of the phenyl ring, the orientation of the methoxy (B1213986) group, and the geometry of the ethanimidamide moiety.

A typical data output from such a study would be a table of optimized geometric parameters.

Illustrative Data Table: Optimized Geometric Parameters (Hypothetical)

| Parameter | Value (B3LYP/6-311+G(d,p)) |

| C-O (ether) bond length | 1.37 Å |

| O-C (ethyl) bond length | 1.43 Å |

| C=N bond length | 1.28 Å |

| C-N bond length | 1.35 Å |

| C-O-C bond angle | 118.5° |

| O-C-C dihedral angle | -175.0° |

Furthermore, DFT calculations would yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are crucial for predicting the molecule's stability and its role in chemical reactions.

Ab initio methods are based on first principles without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory [e.g., CCSD(T)] provide higher accuracy for electronic properties. mdpi.com

Application of these methods to this compound would refine the energy calculations and provide benchmark data for its electronic characteristics. Key properties that would be investigated include:

Ionization Potential: The energy required to remove an electron, indicating its susceptibility to oxidation.

Electron Affinity: The energy released upon adding an electron, related to its ability to be reduced.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a critical indicator of chemical reactivity and electronic excitation properties.

These high-level calculations would provide a very accurate picture of the electron distribution and energy levels within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics describes the electronic structure of a single, often static, conformation, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. chemicalbook.comnih.gov

For this compound, an MD simulation would reveal its conformational landscape. The molecule possesses several rotatable bonds, particularly around the ether linkage and the ethyl chain. MD simulations would show the relative probabilities of different conformations (rotamers) and the energy barriers for converting between them. nih.gov This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding how it might bind to a biological target. mdpi.com

Simulations could be run in a vacuum to study intrinsic flexibility or, more realistically, in a solvent like water to see how solvent interactions influence its shape and dynamics. Key analyses of the MD trajectory would include:

Radius of Gyration (Rg): To measure the compactness of the molecule over time. nih.gov

Dihedral Angle Distributions: To identify preferred rotational states of the flexible bonds.

In Silico Modeling for Reaction Mechanism Prediction

Computational methods can be used to model chemical reactions, predicting pathways and activation energies. For this compound, this could involve studying its potential hydrolysis, oxidation, or other metabolic transformations.

Using DFT, one could map the potential energy surface of a proposed reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (the highest energy point on the reaction pathway). The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Such studies could predict the most likely sites of metabolic attack on the molecule. For example, the hydrolysis of the imidamide group could be modeled to understand its stability in aqueous environments.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity value. researchgate.netmdpi.com

If a set of molecules similar to this compound with known biological activity (e.g., enzyme inhibition) were available, a QSAR study could be performed. The process would involve:

Data Collection: Assembling a dataset of molecules with their measured activities.

Descriptor Calculation: For each molecule, calculating a large number of descriptors, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive model.

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model building process.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. The descriptors included in the final model would also provide insight into the structural features that are important for the desired biological activity.

Structure Activity Relationship Sar and Biological Target Exploration for 2 2 Methoxyphenoxy Ethanimidamide Analogues

Rational Design Principles in Medicinal Chemistry for Imidamide Scaffolds

The design of novel therapeutic agents often begins with a "privileged scaffold," a molecular framework that is known to bind to multiple biological targets. The phenoxy group is considered one such scaffold, forming a crucial moiety in many established drugs. nih.gov The inclusion of an imidamide group, a bioisostere of the more common amide bond, represents a rational design choice aimed at improving physicochemical properties and metabolic stability. nih.govdrughunter.com

Medicinal chemistry strategies for such scaffolds involve several key principles:

Pharmacophore Modeling : This computational technique identifies the essential steric and electronic features required for a molecule's biological activity. For a molecule like 2-(2-Methoxyphenoxy)ethanimidamide, a pharmacophore model would map the spatial arrangement of features like the aromatic ring, the hydrogen bond donor/acceptor capacity of the imidamide group, and the ether linkage. nih.govyoutube.com This model can then be used to screen virtual libraries for new, potentially more potent, compounds. nih.gov

Bioisosteric Replacement : The imidamide functional group is a non-classical bioisostere of an amide or urea. Replacing an amide bond, which is susceptible to enzymatic hydrolysis, with a more stable mimic like an imidamide or other heterocycles (e.g., triazoles, oxadiazoles) is a common strategy to enhance a drug's pharmacokinetic profile. nih.govdrughunter.comnih.gov This can lead to improved metabolic stability and oral bioavailability. nih.govdrughunter.com

Scaffold Hopping and Fragmentation : Design strategies may involve modifying or replacing the core scaffold while retaining key binding interactions. Privileged fragments can be optimized by adjusting side chains or introducing new functional groups to build a rich SAR profile and achieve structural diversity. mdpi.com For instance, the imidamide or even the phenoxy portion could be "hopped" to a different core structure to explore new chemical space and target interactions. nih.gov

The imidazole (B134444) ring, structurally related to the imidamide group, is a well-established scaffold in medicinal chemistry, known for its ability to form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with a wide range of biological receptors and enzymes. nih.govdrugdesign.org This precedent suggests that the imidamide group in this compound is a critical pharmacophoric element likely to be pivotal for target engagement.

Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of a lead compound can be systematically optimized by modifying its structure and observing the resulting changes in potency and selectivity. This process, known as establishing a Structure-Activity Relationship (SAR), is fundamental to drug discovery. drugdesign.orgyoutube.com

The phenoxy moiety is a versatile component of many drugs, and its substitution pattern is a critical determinant of biological activity. nih.gov The terminal phenoxy group can improve binding affinity and confer greater selectivity and reduced toxicity. nih.gov For analogues of this compound, modifications would focus on the position and nature of substituents on this phenyl ring.

Studies on related phenoxy derivatives have yielded key SAR insights:

Ortho-Substitution : In a series of phenoxyethanamine derivatives targeting the 5-HT₁ₐ receptor, ortho-substitution of the phenoxy ring with larger groups was found to increase hydrophobic interactions. A methoxymethoxy substituent at this position produced a compound with desirable properties in an animal model of anxiety. nih.gov

Halogen and Lipophilic Groups : In the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone (B1679170) receptor (PR) antagonists, a 3-chlorobenzenesulfonyl derivative was a key lead compound. acs.org Further optimization showed that a 3-trifluoromethyl derivative exhibited the most potent activity and high binding affinity. acs.org Similarly, in a series of methoxyflavone analogues, the presence of methoxy (B1213986) groups was found to promote cytotoxic activity in cancer cell lines. mdpi.com

Multiple Substituents : Research on N-benzimidazole-derived carboxamides showed that the number and position of methoxy and hydroxy groups on a phenyl ring significantly influenced antiproliferative and antioxidant activity. mdpi.com For example, a 3,4,5-trihydroxy-substituted derivative showed selective activity against the MCF-7 breast cancer cell line. mdpi.com

| Compound Series | Target | Key Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Phenoxyethanamine Derivatives | 5-HT₁ₐ Receptor | Ortho-methoxymethoxy on phenoxy ring | Enhanced properties in anxiety model | nih.gov |

| N-(4-phenoxyphenyl)benzenesulfonamides | Progesterone Receptor (PR) | 3-Trifluoromethyl on benzenesulfonyl ring | Most potent PR-antagonistic activity | acs.org |

| Methoxyflavones | Cancer Cell Lines | Presence of methoxy groups | Promotes cytotoxic activity | mdpi.com |

| N-Benzimidazole Carboxamides | MCF-7 Cancer Cells | 3,4,5-trihydroxy substitution on phenyl ring | Selective antiproliferative activity | mdpi.com |

The ethanimidamide core is less documented in medicinal chemistry literature than the classic amide bond. However, SAR studies on related amidine and imidamide compounds provide valuable insights. Amides are a key pharmacophore in a wide range of drugs, including anticonvulsants. researchgate.net

A key study on a series of imidamide analogues designed as anti-trypanosomal agents provides the most direct SAR data for this core structure. nih.gov The researchers systematically modified a lead structure to generate mono-imidamide and di-imidamide derivatives and evaluated their activity against Trypanosoma brucei parasites. nih.gov

Key findings from this study include:

A single imidamide group at one end of the molecule was insufficient to produce potent and selective anti-trypanosomal activity. nih.gov

The introduction of a second imidamide group, creating a di-imidamide structure, significantly improved potency. nih.gov

Compound 25 , a di-imidamide analogue with a bulky aromatic sulfonamide group, showed the highest potency, with an IC₅₀ of 1 nM against T. brucei cells and a high selectivity index ( >45,000) over mammalian cells. nih.gov

| Compound | Core Structure | Key Feature | IC₅₀ vs. T. brucei | Reference |

|---|---|---|---|---|

| 1-6 | Mono-imidamide | Single imidamide group | Low potency | nih.gov |

| 24 | Di-imidamide | Ethyl group substituted sulfonamide | 500 nM | nih.gov |

| 25 | Di-imidamide | Bulky aromatic group substituted sulfonamide | 1 nM | nih.gov |

This research underscores that for this particular biological target, a di-imidamide scaffold is crucial for high potency, demonstrating the importance of derivatization at the core structure. nih.gov

Mechanistic Studies of Target Engagement in In Vitro Systems

Identifying the molecular target and understanding how a compound engages with it are critical steps in drug discovery. In vitro assays provide the first mechanistic insights into a compound's biological activity. For analogues of this compound, several potential mechanisms could be explored based on related structures.

Potential mechanisms and in vitro validation methods include:

Receptor Binding : The phenoxyethylamine scaffold is known to produce ligands for serotonin (B10506) receptors. nih.gov Therefore, analogues of the title compound could be tested for their ability to bind to G-protein coupled receptors (GPCRs) like the 5-HT₁ₐ receptor using radioligand binding assays. Such assays measure the displacement of a known radioactive ligand from the receptor by the test compound, allowing for the determination of binding affinity (Kᵢ). nih.gov

Enzyme Inhibition : Many drugs exert their effects by inhibiting enzymes. Amidine-containing compounds, for example, can act as enzyme inhibitors by forming hydrogen bonds with key residues in the enzyme's active site, such as with ASP 189 in trypsin. nih.gov Similarly, imidazole derivatives have been shown to act as partial competitive inhibitors of β-glucosidases. nih.gov Enzyme kinetic studies, using techniques like Michaelis-Menten plots, can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (IC₅₀ or Kᵢ). youtube.comyoutube.com A study on 2-methoxyphenols found that many compounds in this class were inhibitors of the COX-2 enzyme. nih.gov

Disruption of Protein Polymerization : The potent anti-trypanosomal di-imidamide compound 25 was found to suppress tubulin polymerization in T. brucei cells, as demonstrated by Western blot analysis. nih.gov This represents another potential mechanism of action for imidamide-containing scaffolds.

| Compound/Analogue Type | Potential Target | In Vitro Assay Example | Finding | Reference |

|---|---|---|---|---|

| Phenoxyethanamine | 5-HT₁ₐ Receptor | Radioligand Binding Assay | Determines binding affinity (Kᵢ) | nih.gov |

| Imidazole Derivatives | β-glucosidase (GH1) | Enzyme Kinetics | Acts as a partial competitive inhibitor | nih.gov |

| 2-Methoxyphenols | COX-2 Enzyme | Northern Blot Assay | Inhibition of LPS-induced COX-2 gene expression | nih.gov |

| Di-imidamide Analogue (Cmpd 25) | Tubulin | Western Blot Analysis | Suppressed tubulin polymerization | nih.gov |

Pre-clinical In Vivo (Animal Model) Studies for Biological Mechanism Elucidation

Following promising in vitro results, preclinical in vivo studies using animal models are essential to understand a compound's effect in a complex biological system and to validate its molecular target. nih.gov The design of these studies must be rigorous, with appropriate controls and rationale for the choice of species and model. nih.gov

Target validation provides definitive evidence that modulating a specific biological target with a compound will have a therapeutic effect. nih.gov This can be achieved through both genetic methods (e.g., gene knockout) and chemical methods (using small molecule inhibitors). nih.gov

Based on the in vitro potential of related scaffolds, several in vivo validation strategies could be employed for analogues of this compound:

Models of Anxiety and Depression : Given that phenoxyethanamine analogues target the 5-HT₁ₐ receptor, a key player in mood disorders, novel compounds could be tested in established rodent models. nih.govpnas.orgpnas.org Mice lacking the 5-HT₁ₐ receptor (knockout mice) have been shown to exhibit increased anxiety-like behaviors in tests such as the elevated plus-maze and open-field test. pnas.orgpnas.org They also show antidepressant-like responses in the forced swim and tail-suspension tests. pnas.org The administration of a novel compound to both wild-type and knockout mice could validate if its effects are mediated through the 5-HT₁ₐ receptor. An anxiolytic effect observed in wild-type but not in knockout mice would provide strong evidence for on-target activity. pnas.org

Infection Models : If analogues show potent antimicrobial or anti-parasitic activity in vitro, as seen with the anti-trypanosomal imidamide compounds nih.gov, their efficacy would be tested in corresponding in vivo infection models. For trypanosomiasis, this would involve treating infected mice and measuring parasitemia levels and survival rates compared to untreated or vehicle-treated control groups.

| Hypothesized Target/Activity | Animal Model | Behavioral/Physiological Readout | Purpose | Reference |

|---|---|---|---|---|

| 5-HT₁ₐ Receptor (Anxiolytic) | Elevated Plus Maze / Zero Maze | Time spent in open arms | Assess anxiety-like behavior | pnas.org |

| 5-HT₁ₐ Receptor (Antidepressant) | Forced Swim / Tail Suspension Test | Immobility time | Assess antidepressant-like effects | pnas.org |

| 5-HT₁ₐ Receptor | 5-HT₁ₐ Knockout Mice | Comparison of drug effect vs. wild-type | Confirm target engagement | pnas.org |

| Anti-trypanosomal Activity | T. brucei-infected Mouse Model | Parasitemia levels, survival | Evaluate in vivo efficacy | nih.gov |

Derivatization and Analogue Development from the 2 2 Methoxyphenoxy Ethanimidamide Scaffold

Synthetic Strategies for Analogue Libraries

The generation of analogue libraries from the 2-(2-methoxyphenoxy)ethanimidamide core is pivotal for exploring the structure-activity relationships (SAR). A primary synthetic route involves the reaction of a phenoxy-acetonitrile precursor with the desired amine, followed by conversion to the ethanimidamide. This foundational reaction can be adapted for high-throughput synthesis, enabling the creation of a multitude of derivatives.

A common approach to building such libraries is through parallel synthesis. This technique allows for the simultaneous creation of a large number of compounds in separate reaction vessels. For the this compound scaffold, this could involve reacting a common intermediate, such as 2-(2-methoxyphenoxy)acetonitrile, with a diverse set of amines or amidating agents. This strategy facilitates the rapid exploration of various substituents on the ethanimidamide group.

Another powerful strategy is diversity-oriented synthesis (DOS), which aims to produce a collection of structurally diverse and complex molecules from a common starting material. Starting from the this compound scaffold, DOS pathways could be designed to introduce a wide range of chemical functionalities and stereochemical complexities. This could involve multi-step reaction sequences that modify both the phenoxy and the ethanimidamide portions of the molecule, leading to a broad sampling of chemical space.

Lead Optimization Methodologies

Once initial hits are identified from screening analogue libraries, lead optimization is crucial to enhance their potency, selectivity, and pharmacokinetic profiles. This process is guided by both ligand-based and structure-based design approaches.

Ligand-Based Design Approaches

In the absence of a high-resolution structure of the biological target, ligand-based design methodologies are invaluable. These approaches leverage the information from known active and inactive analogues to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For the this compound series, a pharmacophore model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that are critical for target binding. This model can then be used to virtually screen for new molecules or to guide the design of novel analogues with improved binding affinity. Quantitative structure-activity relationship (QSAR) studies are also a key component of ligand-based design. By correlating the physicochemical properties of the analogues with their biological activity, QSAR models can predict the potency of newly designed compounds.

Structure-Based Design Approaches

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. This approach involves analyzing the binding site of the target and designing ligands that can fit snugly and make favorable interactions.

Molecular docking simulations can be used to predict the binding mode of this compound analogues within the active site of the target. These simulations provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then be used to design modifications to the scaffold that enhance these interactions. For instance, if the 2-methoxy group is in a sterically crowded pocket, analogues with smaller substituents at this position could be synthesized. Conversely, if there is an empty hydrophobic pocket near the phenoxy ring, adding a lipophilic group could improve potency.

Bioisosteric Replacements and Their Impact on Molecular Properties

Bioisosteric replacement is a strategy used in drug design to modify the properties of a compound by replacing a functional group with another group that has similar physical or chemical properties. This can lead to improvements in potency, selectivity, metabolic stability, and other pharmacokinetic parameters.

In the context of the this compound scaffold, various bioisosteric replacements can be envisioned. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other small, electron-donating groups such as a hydroxyl or an amino group to explore different hydrogen bonding interactions. Halogen atoms like fluorine or chlorine could also be introduced to modulate the electronic properties and metabolic stability of the ring.

The ethanimidamide group itself offers several opportunities for bioisosteric replacement. The amidine functionality is basic and can be protonated at physiological pH, which can influence its membrane permeability and bioavailability. Replacing the amidine with other basic groups like guanidine or with non-basic isosteres such as an oxadiazole or a triazole could significantly alter the compound's physicochemical properties and its interaction with the target. rsc.org The impact of these replacements on key molecular properties is often evaluated through a combination of in vitro assays and computational predictions.

Below is an interactive table summarizing potential bioisosteric replacements and their predicted impact on the molecular properties of the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Properties |

| 2-Methoxy (-OCH3) | Hydroxyl (-OH) | Increased hydrogen bonding potential, potential for altered metabolism. |

| 2-Methoxy (-OCH3) | Fluoro (-F) | Increased metabolic stability, altered electronic properties of the ring. |

| Phenyl Ring | Pyridyl Ring | Introduction of a nitrogen atom can alter solubility, polarity, and potential for hydrogen bonding. |

| Ethanimidamide | Guanidine | Increased basicity, potentially stronger interactions with negatively charged residues in the target. |

| Ethanimidamide | 1,2,4-Oxadiazole | Reduced basicity, potentially improved oral bioavailability. rsc.org |

| Ethanimidamide | 1,2,4-Triazole | Reduced basicity, metabolically stable, can act as a hydrogen bond acceptor. rsc.org |

Analysis of Patent Literature for Academic Research Insights

Trends in Synthetic Routes of Patented Imidamide Derivatives

The synthesis of imidamide derivatives, a class of compounds characterized by the R-C(=NR')-NR''R''' functional group, has been a subject of interest in medicinal chemistry due to their diverse biological activities. Patent literature reveals several prevailing trends in the synthetic strategies employed to construct this scaffold, often focusing on efficiency, scalability, and the introduction of molecular diversity.

One prominent trend is the utilization of multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued in industrial and pharmaceutical settings for their atom economy and operational simplicity. Patented MCRs for imidamide synthesis often involve the condensation of an amine, an aldehyde or ketone, and an isocyanide, a classic example being the Ugi reaction, which can be adapted to yield imidamide-like structures.

Another significant trend observed in the patent landscape is the development of novel catalytic systems to facilitate imidamide formation. Transition-metal catalysts, particularly those based on palladium, copper, and rhodium, are frequently cited in patents for their ability to mediate the coupling of nitriles with amines or their derivatives. These catalytic methods often offer milder reaction conditions and broader substrate scope compared to classical synthetic approaches. For instance, palladium-catalyzed cyanation of aryl halides followed by reaction with an amine in the presence of a Lewis acid represents a common patented route.

Furthermore, solid-phase synthesis has emerged as a key technology in the generation of imidamide libraries for high-throughput screening. Patents in this area often describe the immobilization of one of the reactants, typically the amine or nitrile component, onto a solid support, allowing for the streamlined addition of subsequent reagents and simplified purification of the final products. This approach is particularly advantageous for the rapid generation of a large number of diverse imidamide analogs for biological evaluation.

| Synthetic Strategy | Description | Key Advantages Highlighted in Patents | Representative Reactants |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step. | High atom economy, operational simplicity, rapid generation of diversity. | Amines, Aldehydes/Ketones, Isocyanides |

| Transition-Metal Catalysis | Use of catalysts (e.g., Pd, Cu, Rh) to mediate bond formation. | Milder reaction conditions, broader substrate scope, improved yields. | Nitriles, Amines, Aryl Halides |

| Solid-Phase Synthesis | One reactant is immobilized on a solid support. | Streamlined synthesis of libraries, simplified purification. | Polymer-bound amines or nitriles |

Identification of Novel Structural Motifs and Scaffolds in Patent Filings

The patent literature serves as a rich repository of novel chemical entities, and a careful analysis can reveal the emergence of new structural motifs and scaffolds built around the imidamide core. These novel structures are often designed to interact with specific biological targets and represent valuable starting points for academic drug discovery programs.

A recurring theme in recent patent filings is the incorporation of the imidamide functionality into larger, more complex heterocyclic systems. For example, patents have disclosed imidamide derivatives fused to or substituted with various heterocycles such as pyridines, pyrimidines, and indoles. This strategy aims to modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and to introduce additional points of interaction with a biological target. The imidazoline scaffold, which is structurally related to the imidamide core, has been extensively patented and explored for a wide range of biological activities, from central nervous system disorders to cancer. nih.gov

Another area of innovation lies in the development of "privileged scaffolds" that incorporate an imidamide moiety. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity. The patenting of libraries of compounds based on a central imidamide-containing scaffold that is systematically decorated with a variety of substituents is a common strategy. These patents often claim broad Markush structures covering a vast chemical space, providing academic researchers with a blueprint of potentially bioactive chemical matter.

The concept of bioisosteric replacement is also frequently employed in patented imidamide chemistry. The imidamide group can serve as a bioisostere for other functional groups, such as amides or ureas, in known bioactive molecules. Patents in this domain often describe the synthesis of analogs of existing drugs where a key functional group has been replaced by an imidamide, with the goal of improving potency, selectivity, or pharmacokinetic properties.

| Structural Innovation | Description | Rationale in Patent Literature | Potential Academic Interest |

| Heterocyclic Fusion/Substitution | Incorporation of the imidamide into larger heterocyclic systems. | Modulate physicochemical properties, introduce new binding interactions. | Exploration of new chemical space for drug discovery. |

| Privileged Scaffolds | Development of core structures capable of binding to multiple targets. | Broad patent claims covering extensive chemical space for lead discovery. | Identification of versatile starting points for medicinal chemistry programs. |

| Bioisosteric Replacement | Use of the imidamide group as a replacement for other functional groups. | Improve potency, selectivity, or pharmacokinetic properties of known drugs. | Investigating structure-activity relationships and the impact of functional group modification. |

Academic Implications of Patented Compound Chemistry

The chemistry described within patent literature has profound implications for academic research, influencing the direction of synthetic methodology development, target validation, and the exploration of new therapeutic areas.

One of the most direct impacts is the inspiration for new academic research projects. The disclosure of novel synthetic routes in patents can spur academic chemists to further optimize these methods, explore their substrate scope and limitations, and elucidate their reaction mechanisms. For instance, a patented catalytic system for imidamide synthesis might become the subject of intense academic investigation to develop more efficient and environmentally benign versions.

Furthermore, the biological data often included in patent applications, even if preliminary, can provide academic researchers with valuable starting points for their own investigations. The identification of a novel imidamide-containing scaffold with activity against a particular biological target in a patent can validate that target and encourage academic labs to initiate their own drug discovery programs in that area. An example of this can be seen in the development of imidamide analogs as selective anti-trypanosomal agents, where initial findings can pave the way for more detailed academic studies on their mechanism of action and structure-activity relationships. nih.gov

Patents also highlight areas of unmet medical need and commercial interest, which can guide academic researchers towards projects with a higher potential for translational impact. The focus of pharmaceutical companies on certain disease areas, as reflected in their patent filings, can signal to academic researchers where their expertise could be most valuable.

Finally, the intellectual property landscape defined by patents forces academic researchers to be innovative and to explore new chemical space that is not already heavily patented. This can lead to the discovery of truly novel chemical entities and mechanisms of action, thereby advancing the frontiers of chemical biology and medicinal chemistry. The broad spectrum of biological activities reported for compounds containing the related imidazoline scaffold, for instance, suggests that the imidamide core remains a promising area for academic exploration in the search for new therapeutics for a variety of diseases, including neurodegenerative, inflammatory, and infectious diseases. nih.gov

| Academic Implication | Description | Example from Patent Literature Analysis |

| Inspiration for Method Development | Patents on novel synthetic routes can inspire academic optimization and mechanistic studies. | A patented catalytic system for imidamide synthesis could be further developed in an academic lab for improved efficiency. |

| Target Validation and Lead Generation | Biological data in patents can validate new drug targets and provide starting points for academic drug discovery. | The discovery of anti-trypanosomal activity in patented imidamide analogs can initiate academic research into their mechanism. nih.gov |

| Guidance towards Translational Research | Patenting trends indicate areas of commercial interest and unmet medical needs. | A surge in patents for imidamide derivatives targeting a specific cancer pathway can guide academic research. |

| Fostering Innovation | The need to circumvent existing patents encourages the exploration of novel chemical space. | The broad patenting of imidazoline scaffolds encourages academics to investigate novel, structurally distinct imidamide derivatives. nih.gov |

Emerging Research Directions and Future Perspectives for 2 2 Methoxyphenoxy Ethanimidamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govnih.gov These computational tools offer the potential to significantly accelerate the design and optimization of novel compounds, including derivatives of 2-(2-Methoxyphenoxy)ethanimidamide.

Predictive Modeling of Physicochemical Properties: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding experimental properties to develop predictive models. nih.govdtu.dkresearchgate.net For this compound and its analogues, these models could predict a range of crucial physicochemical properties. The ability to accurately forecast these characteristics in silico allows for the rapid screening of virtual libraries, prioritizing compounds with the most promising profiles for synthesis and experimental testing. nih.govscitepress.org

Generative Models for De Novo Design: Beyond property prediction, generative AI models can design entirely new molecules with desired characteristics. nih.govmdpi.com By learning the underlying patterns in chemical space, these models can propose novel derivatives of this compound that are optimized for specific biological targets or material properties. This approach opens up new avenues for exploring the chemical space around this scaffold in a highly targeted and efficient manner.

Table 1: Potential AI/ML Applications in the Design of this compound Analogues

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate structural features of ethanimidamide derivatives with their biological activity. | Accelerate the identification of potent and selective modulators of biological targets. |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov | Reduce late-stage attrition of drug candidates by identifying potential liabilities early in the design process. |

| De Novo Design using Generative Adversarial Networks (GANs) | Generate novel chemical structures with optimized properties based on a learned understanding of the desired chemical space. mdpi.com | Discover unprecedented molecular architectures with enhanced efficacy and novel mechanisms of action. |

| Synthesis Planning | Utilize AI to predict viable synthetic routes for novel this compound analogues. | Streamline the chemical synthesis process, saving time and resources. |

Novel Applications of the Ethanimidamide Moiety in Materials Science

The ethanimidamide functional group, a key component of this compound, possesses unique electronic and hydrogen-bonding capabilities that make it an attractive building block for advanced materials.

Polymer Chemistry: The incorporation of the ethanimidamide moiety into polymer backbones or as pendant groups could lead to the development of novel materials with tailored properties. The ability of the amidine group to engage in strong intermolecular interactions could enhance the thermal stability and mechanical strength of polymers. Furthermore, the potential for the ethanimidamide group to act as a ligand for metal ions opens the door to creating functional metallopolymers with interesting catalytic or electronic properties.

Functionalized Surfaces and Sorbents: Amine-functionalized materials are of significant interest for applications such as carbon dioxide capture. researchgate.net The ethanimidamide group, with its nitrogen-rich structure, could be grafted onto the surface of porous materials like silica (B1680970) or carbon nanotubes to create sorbents with high affinity and selectivity for CO2. Computational modeling, including Density Functional Theory (DFT), can be employed to predict the binding energies and guide the design of these materials for optimal performance. researchgate.net

Table 2: Potential Materials Science Applications of the Ethanimidamide Moiety

| Application Area | Description of Potential Use | Key Properties Conferred by Ethanimidamide |

| Specialty Polymers | Incorporation into polymer chains to create materials with enhanced thermal and mechanical properties. | Strong intermolecular hydrogen bonding, potential for metal coordination. |

| Conductive Polymers | Doping of ethanimidamide-containing polymers to create materials with tunable electronic conductivity. | Nitrogen atoms can be protonated or complexed to introduce charge carriers. |

| CO2 Capture Materials | Functionalization of porous supports with ethanimidamide groups for selective CO2 adsorption. | Basic nitrogen sites can interact favorably with acidic CO2 molecules. researchgate.net |

| Sensors | Development of chemosensors where the ethanimidamide moiety acts as a recognition site for specific analytes. | Ability to form specific non-covalent interactions with target molecules. |

Advanced Analytical Methodologies for Complex Systems

As the exploration of this compound and its derivatives expands, the need for sophisticated analytical techniques to characterize these compounds and their interactions in complex environments becomes paramount.

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone for the separation and purification of organic compounds. nih.govresearchgate.net When coupled with advanced detection methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it provides a powerful tool for structural elucidation and quantification. nih.gov LC-MS is particularly valuable for identifying metabolites of this compound in biological matrices, while LC-NMR can provide detailed structural information on impurities and degradation products. nih.govresearchgate.net

Advanced Spectroscopic Methods: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for the unambiguous assignment of proton and carbon signals in novel derivatives of this compound. Temperature-dependent NMR studies can provide insights into the conformational dynamics of these molecules in solution. mdpi.com

Table 3: Advanced Analytical Techniques for the Study of Ethanimidamide Compounds

| Analytical Technique | Application | Information Gained |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of complex mixtures, metabolite identification. mdpi.com | Molecular weight, fragmentation patterns, quantification. |

| High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) | Separation and structural elucidation of components in a mixture. nih.gov | Detailed structural information of individual compounds post-separation. |

| 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural assignment of novel compounds. | Connectivity of atoms within the molecule. |

| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. | Precise bond lengths, bond angles, and crystal packing. |

Interdisciplinary Research Opportunities in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. ox.ac.ukimanagerpublications.com this compound and its analogues represent a promising class of molecules for the development of chemical probes to investigate biological processes. nih.govnih.gov

Design of Selective Chemical Probes: By systematically modifying the structure of this compound, it may be possible to develop potent and selective ligands for specific biological targets. nih.gov Such probes are invaluable for elucidating the function of proteins in their native cellular context. nih.govrsc.org The ethanimidamide moiety can be a key pharmacophore, with the methoxyphenoxy group being modified to fine-tune selectivity and physicochemical properties.

Target Identification and Validation: The identification of the biological targets of novel bioactive compounds is a critical step in drug discovery. imanagerpublications.com Derivatives of this compound that exhibit interesting biological activity can be used in affinity-based pull-down experiments or other chemical proteomics approaches to identify their protein binding partners.

Table 4: Interdisciplinary Research Opportunities in Chemical Biology

| Research Area | Potential Contribution of this compound Chemistry | Relevant Biological Fields |

| Probe Development | Synthesis of fluorescently-labeled or biotinylated derivatives to visualize and isolate biological targets. rsc.org | Cell Biology, Biochemistry |

| Target Deconvolution | Use of active analogues in chemoproteomic platforms to identify cellular binding partners. | Proteomics, Systems Biology |

| Modulation of Enzyme Activity | Design of inhibitors or activators of specific enzymes by targeting the active site or allosteric sites. | Enzymology, Pharmacology |

| Investigation of Signaling Pathways | Development of molecules that can selectively perturb specific signaling cascades to study their role in health and disease. ox.ac.uk | Signal Transduction, Molecular Biology |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyphenoxy)ethanimidamide, and how can reaction conditions be optimized?

- Methodological Approach :

- Step 1 : Start with intermediates such as 2-methoxyphenol derivatives. Etherification with ethylenediamine analogs under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) can form the phenoxyethyl backbone .

- Step 2 : Introduce the amidine group via nucleophilic substitution using cyanamide or nitrile precursors in anhydrous solvents (e.g., THF or DMF). Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust temperature (50–80°C) and catalyst concentration to improve yield. Purity can be enhanced using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid; flow rate: 1 mL/min). Compare retention times against standards .

- Structural Confirmation :

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] .

Advanced Research Questions

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Stability Studies :

- Thermal Stability : Conduct accelerated degradation tests at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC; degradation products may include hydrolyzed amidine or oxidized phenoxy derivatives .

- Photostability : Expose to UV light (254 nm) for 48 hours. Use LC-MS to identify photolytic byproducts (e.g., methoxy cleavage products) .

- Storage Recommendations : Store at −20°C in amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic or electrophilic reactions?

- Mechanistic Insights :

- Electron Density Analysis : The methoxy group donates electron density via resonance, activating the aromatic ring for electrophilic substitution. Computational modeling (DFT) can predict sites of reactivity (e.g., para to methoxy group) .

- Amidine Reactivity : The amidine group acts as a strong nucleophile. In acidic conditions, protonation enhances electrophilic character, enabling reactions with carbonyl compounds (e.g., ketones to form imidazolidines) .

Q. What contradictions exist in reported biological activity data for this compound derivatives, and how can they be resolved?

- Data Reconciliation Strategies :

- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC variations) may arise from impurities (>98% purity required) or buffer conditions (pH 7.4 vs. 6.8). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Structural Analogues : Compare activity of this compound with its hydrochloride salt or methylated derivatives to assess bioavailability differences .

Methodological Considerations

- Synthetic Challenges : Avoid using aqueous conditions during amidine formation to prevent hydrolysis. Anhydrous solvents and inert atmospheres are critical .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling reactive intermediates (e.g., isocyanates or boronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.